molecular formula C21H25NO5 B1263386 Antrocinnamomin A CAS No. 1030612-01-1

Antrocinnamomin A

Cat. No.: B1263386
CAS No.: 1030612-01-1
M. Wt: 371.4 g/mol
InChI Key: UZWGAKUWSJOJSJ-UHFFFAOYSA-N
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Description

Antrocinnamomin A is a maleic acid derivative isolated from the medicinal fungus Antrodia camphorata (Niuchangchih), a species renowned for its bioactive metabolites . Structurally, it belongs to the antrocinnamomin family (A–H), characterized by a maleimide or succinimide core with variable substituents, such as isobutyl and aryl groups (Figure 1) . This compound exhibits notable anti-inflammatory and antitumor properties, attributed to its ability to modulate molecular targets like fibronectin 1 (FN1) and ETS translocation variant 5 (ETV5) via hydrogen bonding and van der Waals interactions . Its synthesis involves modular strategies, including click-oxazole reactions and iron-catalyzed cross-couplings, achieving a 45% total yield in optimized pathways .

Properties

CAS No.

1030612-01-1

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

[3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)-2,5-dioxopyrrol-1-yl] acetate

InChI

InChI=1S/C21H25NO5/c1-13(2)10-11-26-17-8-6-16(7-9-17)19-18(12-14(3)4)20(24)22(21(19)25)27-15(5)23/h6-10,14H,11-12H2,1-5H3

InChI Key

UZWGAKUWSJOJSJ-UHFFFAOYSA-N

SMILES

CC(C)CC1=C(C(=O)N(C1=O)OC(=O)C)C2=CC=C(C=C2)OCC=C(C)C

Canonical SMILES

CC(C)CC1=C(C(=O)N(C1=O)OC(=O)C)C2=CC=C(C=C2)OCC=C(C)C

Synonyms

antrocinnamomin A

Origin of Product

United States

Chemical Reactions Analysis

Identified Limitations in Current Data

  • Absence in peer-reviewed literature : Antrocinnamomin A is not mentioned in PubMed Central (PMC) articles, chemistry textbooks, or ACS publications ( ).

  • Exclusion from reaction databases : The compound is absent from computational studies ( ), organic synthesis protocols (4 ), and mechanistic analyses ( ).

  • No structural or reactivity data : No NMR, IR, or mass spectra are referenced in the provided sources to infer potential reaction pathways.

Potential Analogous Compounds & Reaction Insights

While direct data on this compound is unavailable, insights from structurally similar compounds may guide hypotheses:

Compound Class Key Reactions Relevance to this compound Source
AnthocyaninsElectrophilic substitution, oxidationPotential aromatic reactivity
Vanillin derivativesRedox, nucleophilic acyl substitutionLikely carbonyl group interactions
Bromoaniline derivativesDiazotization, coupling reactionsPossible amine or halogen reactivity4

Recommended Research Strategies

To investigate this compound’s reactivity, consider the following approaches derived from existing methodologies:

3.1. In Situ Reaction Monitoring

  • Apply atomic-resolution ETEM ( ) to observe dynamic structural changes under controlled gas/temperature conditions.

  • Use kinetic studies ( ) to track reaction rates and intermediate formation.

3.2. Reaction Optimization via DoE

  • Implement a central composite design ( ) to test variables like temperature, solvent polarity, and catalyst loading. Example parameters:

    FactorRangeResponse Variable
    Temperature25–100°CYield of product
    Solvent (Dielectric)Hexane (1.9) to DMSO (47)Reaction rate

3.3. Electrochemical Activation

  • Explore electric field-assisted catalysis ( ) to lower activation barriers for redox or coupling reactions.

Synthetic Pathways Proposal

If this compound contains common functional groups (e.g., esters, amines), potential reactions could include:

Reaction Type Reagents/Conditions Expected Outcome
HydrolysisH<sub>2</sub>O/H<sup>+</sup> or OH<sup>−</sup>Cleavage of ester/amide bonds
OxidationKMnO<sub>4</sub>, CrO<sub>3</sub>Conversion of alcohols to ketones
Nucleophilic substitutionNaI, DMFHalogen exchange (if halogens present)

Critical Gaps & Collaboration Needs

  • Structural elucidation : Prioritize X-ray crystallography or advanced NMR to confirm functional groups.

  • Computational modeling : Use DFT calculations ( ) to predict reactive sites.

  • Biochemical assays : Screen for enzyme-mediated transformations if the compound is natural product-derived.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Antrocinnamomin A and Analogs
Compound Core Structure Substituents Bioactive Moieties
This compound Maleimide Isobutyl, 4-methoxyphenyl Carbonyl (δC 167.8), olefinic carbons (δC 136.3)
Antrocinnamomin B Maleimide Isobutyl, 4-hydroxyphenyl Hydroxy group (δC/δH 65.9/4.00)
Antrocinnamomin D γ-Hydroxybutenolide Isobutyl, benzylated anhydride Hydroxyl, maleic anhydride
Antrodin A Succinimide 4-(3-methyl-2-butenyloxy)phenyl Ether linkage, pyrrolidine-dione

Key Observations :

  • This compound vs.
  • This compound vs. D: The maleimide core in A contrasts with the γ-hydroxybutenolide in D, which impacts oxidation susceptibility and synthetic accessibility .
  • Antrodin A : Features a succinimide core with an ether-linked prenyl group, enhancing lipophilicity compared to A’s methoxyphenyl moiety .

Challenges :

  • Regioselectivity : Oxidation of intermediates (e.g., compound 137 to 144/144a) often yields mixtures (2.5:1 ratio), complicating purification .
  • Catalytic Systems : Iron-catalyzed protocols (used for A) offer eco-friendly advantages over traditional palladium-based methods .
Table 3: Binding Affinities and Therapeutic Potential
Compound Target Protein Binding Affinity (kcal/mol) Proposed Mechanism
This compound FN1 -7.50 Hydrogen/alkyl interactions
Antrocinnamomin B ETV5 -6.80 Hydroxy group enhances polar contacts
Antcin FN1 -8.20 Superior hydrophobic interactions
Clopidogrel (synthetic) NRCAM -5.50 Limited van der Waals engagement

Insights :

  • This compound outperforms synthetic ligands (e.g., clopidogrel) in binding FN1 but is less potent than Antcin, likely due to Antcin’s optimized hydrophobic substituents .
  • The methoxy group in A may reduce solubility compared to B’s hydroxy group, affecting bioavailability .

Q & A

Q. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?

  • Methodological Answer: Use log-spaced dosing (e.g., 0.1–100 µM) with ≥6 concentrations. Model data with Hill equations and calculate EC₅₀/IC₅₀ values. Include pharmacokinetic sampling (plasma/tissue) at multiple time points to assess accumulation .

Data Reporting & Reproducibility

Q. What statistical standards are critical when reporting this compound’s bioactivity data to ensure interpretability?

  • Methodological Answer: Report mean ± SD/SE with exact p-values (avoid "significant" without thresholds like p < 0.05). For dose-response curves, include R² values and confidence intervals. Use tools like GraphPad Prism for analysis .

Q. How can open-source platforms enhance the reproducibility of this compound research?

  • Methodological Answer: Share raw spectra (NMR, MS) via repositories like Zenodo or ChemSpider. Publish synthetic protocols on protocols.io and deposit crystallographic data in the Cambridge Structural Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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